molecular formula C18H21N5O3 B4195377 5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline

5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline

Cat. No. B4195377
M. Wt: 355.4 g/mol
InChI Key: VFWOCRLMTZDHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline, also known as AN-7, is a novel compound that has attracted the attention of many researchers due to its potential use in various scientific fields. AN-7 has been synthesized through a unique method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline exerts its effects through the inhibition of various proteins and enzymes involved in disease pathways. For example, 5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of cancer cell growth. 5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has also been shown to interact with various receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to have various biochemical and physiological effects, depending on the specific system being studied. In cancer cells, 5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to induce apoptosis, or programmed cell death, leading to the inhibition of cancer cell growth. In the brain, 5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to modulate the activity of various neurotransmitters, leading to its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit various proteins and enzymes involved in disease pathways. However, 5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline. One potential direction is the development of 5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is the study of 5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline as a tool for drug discovery, as it has been shown to interact with various proteins and enzymes involved in disease pathways. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline and its potential side effects in vivo.

Scientific Research Applications

5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been studied for its potential use in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. In neuroscience, 5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has also been studied for its potential use as a tool for drug discovery, as it has been shown to interact with various proteins and enzymes involved in disease pathways.

properties

IUPAC Name

1-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-14(24)21-7-9-22(10-8-21)16-4-5-18(23(25)26)17(11-16)20-13-15-3-2-6-19-12-15/h2-6,11-12,20H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWOCRLMTZDHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-acetyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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